molecular formula C15H12Cl2N2O3 B5203288 methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No. B5203288
M. Wt: 339.2 g/mol
InChI Key: NAMILNMMKLSOPD-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyranocarboxylate derivative that has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate has been studied for its potential applications in a range of scientific research areas. One area of interest is cancer research, where this compound has been found to exhibit anti-tumor activity. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. This inhibition can lead to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be studied in a variety of research areas. However, one limitation of using this compound is its potential toxicity. Careful consideration must be taken when handling this compound to ensure the safety of researchers.

Future Directions

There are several future directions for the study of methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate. One area of interest is the development of new anti-tumor agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the potential use of this compound as a new antimicrobial agent warrants further investigation.

Synthesis Methods

Methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 3,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 3,4-dichlorophenyl-2-cyanoacrylic acid. This intermediate is then reacted with methylamine and acetic anhydride to form the final product, methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate.

properties

IUPAC Name

methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-7-12(15(20)21-2)13(9(6-18)14(19)22-7)8-3-4-10(16)11(17)5-8/h3-5,13H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMILNMMKLSOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

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